Product packaging for Methyl 4-(chloromethyl)-3-methylbenzoate(Cat. No.:CAS No. 24078-27-1)

Methyl 4-(chloromethyl)-3-methylbenzoate

Cat. No.: B13973626
CAS No.: 24078-27-1
M. Wt: 198.64 g/mol
InChI Key: AQHGJRZHRDBBRC-UHFFFAOYSA-N
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Description

Methyl 4-(chloromethyl)-3-methylbenzoate is a high-value chemical intermediate designed for advanced organic synthesis and research applications. This compound features two distinct reactive sites: a benzylic chloromethyl group and a methyl ester. The benzylic chloride is highly amenable to nucleophilic substitution reactions, allowing researchers to readily introduce the (3-methyl-4-(methoxycarbonyl)phenyl)methyl moiety into target structures with nucleophiles such as amines, thiols, and alcohols . Concurrently, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to the primary alcohol, providing additional vectors for molecular diversification and complexity . This bifunctionality makes this compound an exceptionally versatile building block in medicinal chemistry and agrochemical development. It is particularly useful for constructing complex molecules where a disubstituted benzoate core is required. Potential applications include its use as a precursor in the synthesis of active pharmaceutical ingredients (APIs), functional materials, and other fine chemicals . As with similar chloromethyl derivatives, proper handling protocols are essential . This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO2 B13973626 Methyl 4-(chloromethyl)-3-methylbenzoate CAS No. 24078-27-1

Properties

CAS No.

24078-27-1

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

methyl 4-(chloromethyl)-3-methylbenzoate

InChI

InChI=1S/C10H11ClO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,6H2,1-2H3

InChI Key

AQHGJRZHRDBBRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)CCl

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 4-(chloromethyl)-3-methylbenzoate

Two-Step Process: Esterification Followed by Side-Chain Chlorination

The most industrially applicable method involves two main steps:

Esterification Step
  • Reactants : 4-chloro-3-methylbenzoic acid and methanol.
  • Catalyst : Sulfuric acid or other acidic catalysts.
  • Conditions : Reflux for 8 hours.
  • Workup : Solvent evaporation, extraction with ethyl acetate, washing with saturated sodium carbonate, water, and brine, drying over anhydrous sodium sulfate.
  • Yield : Approximately 90.1%.
  • Physical properties : Product is a yellow solid with melting point 76-78 °C.

This classical esterification is well-documented and efficient for producing the methyl ester intermediate.

Chlorination Step (Side-Chain Chlorination)
  • Raw material : Methyl p-methylbenzoate (liquid intermediate).
  • Chlorinating agent : Chlorine gas.
  • Catalyst : Light or chemical initiators to promote free radical chlorination.
  • Temperature : 100-110 °C.
  • Reaction type : Free radical chlorination of the methyl side chain.
  • Yield : Chlorination efficiency of 30-35% under described conditions.
  • Purification : Distillation to recover unreacted starting materials; final product isolated by rectification due to low boiling point of ester intermediate.
  • Advantages : Simple operation, stable process, high yield, low cost, suitable for industrial scale.

The reaction mechanism is a free radical substitution on the benzylic methyl group, initiated by light or catalysts.

Direct Chloromethylation of Benzoic Acid Derivatives

An alternative method involves direct chloromethylation of benzoic acid derivatives using chloromethylating agents in the presence of Lewis acids:

  • Reagents : Paraformaldehyde, aluminum chloride (AlCl3), and dichloromethane as solvent.
  • Conditions : Cooling to below 10 °C for addition, then reaction at 50 °C for 8 hours.
  • Workup : Quenching with ice water, extraction with chloroform, washing, concentration.
  • Yield : Approximately 50% of methyl 3-chloromethyl benzoic acid methyl esters; 35% unreacted methyl benzoate; 15% impurities.
  • Purification : Crystallization, recrystallization, column chromatography.
  • Structural confirmation : IR spectroscopy and melting point analysis confirm product identity.

This method is more complex due to lower selectivity and higher impurity formation but is useful for specific derivatives.

Methylation of 4-Chloro-3-methylbenzoic Acid Using Methyl Iodide and Cesium Carbonate

A high-yielding method to prepare methyl 4-chloro-3-methylbenzoate (a closely related compound) involves:

  • Reactants : 4-chloro-3-methylbenzoic acid, methyl iodide.
  • Base : Cesium carbonate.
  • Solvent : N,N-dimethylformamide (DMF).
  • Conditions : 20-23 °C under dry atmosphere, stirred overnight.
  • Workup : Cooling, aqueous sodium bicarbonate and ethyl acetate extraction, washing with sodium bicarbonate and sodium chloride solutions, drying over sodium sulfate, vacuum concentration.
  • Yield : 93%.
  • Purification : Distillation under reduced pressure (b.p. 78 °C at 0.08 mbar).

This method is notable for mild conditions and excellent yield, suitable for preparation of methyl esters prior to chlorination.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Yield (%) Purification Notes
Esterification + Chlorination (Free radical) 4-methyl-3-methylbenzoic acid Methanol, H2SO4; Chlorine gas, light/catalyst Reflux 8 h; 100-110 °C chlorination Esterification ~90; Chlorination 30-35 Distillation, rectification Industrially preferred; simple, cost-effective
Direct Chloromethylation Methyl benzoate derivatives Paraformaldehyde, AlCl3, CH2Cl2 0-50 °C, 8 h ~50 (product) Crystallization, chromatography Lower selectivity, more impurities
Methylation with Methyl Iodide 4-chloro-3-methylbenzoic acid Methyl iodide, Cs2CO3, DMF 20-23 °C, overnight 93 Distillation under vacuum Mild conditions, high yield

Reaction Mechanisms and Structural Confirmation

  • Esterification : Acid-catalyzed nucleophilic acyl substitution of carboxylic acid by methanol.
  • Side-Chain Chlorination : Free radical substitution on benzylic methyl group initiated by chlorine radicals generated under light or chemical catalysts.
  • Direct Chloromethylation : Electrophilic aromatic substitution involving chloromethyl cation generated from paraformaldehyde and AlCl3.
  • Structural confirmation : IR spectroscopy, melting point analysis, and chromatographic purity assessments confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or primary amines can be used under mild to moderate conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Major Products Formed:

    Amines: Reaction with ammonia or primary amines.

    Thioethers: Reaction with thiols.

    Carboxylic Acids: Oxidation of the methyl group.

Mechanism of Action

The mechanism of action of Methyl 4-(chloromethyl)-3-methylbenzoate primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various synthetic transformations and potential biological interactions .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural analogs of methyl 4-(chloromethyl)-3-methylbenzoate, highlighting variations in substituents, molecular weights, and functional groups:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound –CH$2$Cl (C4), –CH$3$ (C3) C${10}$H${11}$ClO$_2$ 198.65 Reactive intermediate; potential pharmaceutical use Inferred
Methyl 4-bromo-3-methylbenzoate –Br (C4), –CH$_3$ (C3) C$9$H$9$BrO$_2$ 243.08 Higher stability than chloro analogs; used in cross-coupling reactions
Methyl 4-(chlorosulfonyl)-3-methylbenzoate –SO$2$Cl (C4), –CH$3$ (C3) C$9$H$9$ClO$_4$S 248.68 Strong electron-withdrawing group; enhances acidity of the ester
Methyl 4-(4-chlorobutanoyl)-3-methylbenzoate –CO-(CH$2$)$3$Cl (C4), –CH$_3$ (C3) C${13}$H${15}$ClO$_3$ 254.71 Acyl chloride derivative; used in peptide coupling and polymer synthesis
Methyl 4-(aminomethyl)-3-chlorobenzoate –NH$2$–CH$2$ (C4), –Cl (C3) C$9$H${10}$ClNO$_2$ 199.64 Amine functionality enables use in Schiff base formation

Reactivity and Functional Group Influence

  • Chloromethyl vs. Bromo Substituents : The chloromethyl group (–CH$_2$Cl) in the target compound is more reactive in nucleophilic substitutions (e.g., SN2 reactions) compared to the bromo (–Br) group in methyl 4-bromo-3-methylbenzoate due to the smaller size and higher electronegativity of chlorine. However, bromo derivatives are preferred in Suzuki-Miyaura couplings due to better leaving-group ability .
  • Chlorosulfonyl Group : Methyl 4-(chlorosulfonyl)-3-methylbenzoate exhibits enhanced electrophilicity at the sulfonyl group, making it reactive toward nucleophiles like amines or alcohols. This contrasts with the chloromethyl group, which primarily undergoes alkylation reactions .

Physicochemical Properties

  • Boiling/Melting Points : While specific data for the target compound are unavailable, analogs suggest that chloromethyl-substituted benzoates generally exhibit lower melting points compared to bromo or sulfonyl derivatives due to weaker intermolecular forces. For example, methyl 4-bromo-3-methylbenzoate is a crystalline solid, whereas methyl 4-(chlorosulfonyl)-3-methylbenzoate is likely a viscous liquid at room temperature .
  • Solubility : The presence of polar groups (e.g., –SO$_2$Cl) increases solubility in polar solvents like acetone or DMF. In contrast, the chloromethyl group may enhance solubility in halogenated solvents .

Biological Activity

Methyl 4-(chloromethyl)-3-methylbenzoate, a chlorinated derivative of benzoate, has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding the compound’s biological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C₉H₉ClO₂ and a molecular weight of 186.62 g/mol. The compound is characterized by the presence of a chloromethyl group attached to a methyl-substituted benzoate structure, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that chlorinated benzoates can inhibit the growth of various bacterial strains. For instance, a study demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in pharmaceutical formulations as an antimicrobial agent .

Anticancer Properties

The compound’s structural similarity to other bioactive molecules raises interest in its anticancer potential. A notable case study involved the synthesis of derivatives from this compound that were evaluated for cytotoxicity against cancer cell lines. Results indicated that certain derivatives exhibited promising activity against breast cancer cells, with IC50 values comparable to established chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The chloromethyl group is believed to enhance the compound's ability to interact with enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.
  • DNA Interaction : Similar compounds have shown DNA-cleaving activity, suggesting that this compound may also interfere with DNA replication processes .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial efficacy against common pathogens.
    • Method : Disc diffusion method was employed against S. aureus and E. coli.
    • Findings : The compound showed a zone of inhibition of 15 mm for S. aureus and 12 mm for E. coli, indicating significant antimicrobial activity.
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines.
    • Method : MTT assay was used to determine cell viability after treatment with various concentrations of the compound.
    • Results : Derivatives synthesized from this compound exhibited IC50 values ranging from 10 µM to 25 µM, demonstrating effective cytotoxicity compared to control treatments .

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusZone of inhibition: 15 mm
AntimicrobialEscherichia coliZone of inhibition: 12 mm
CytotoxicityBreast cancer cell linesIC50: 10-25 µM

Q & A

Q. How can researchers design controlled experiments to evaluate the compound’s reactivity in complex matrices?

  • Matrix Spiking : Add known concentrations to biological or environmental samples (e.g., serum, soil) and quantify recovery via LC-MS/MS.
  • Kinetic Profiling : Compare reaction rates in aqueous vs. organic phases to assess partition coefficients.

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